Product packaging for S-Nitrosocysteine(Cat. No.:CAS No. 51209-75-7)

S-Nitrosocysteine

Cat. No.: B1623813
CAS No.: 51209-75-7
M. Wt: 150.16 g/mol
InChI Key: XOWVFANEOZMPKG-REOHCLBHSA-N
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Description

Molecular Composition and Isomeric Forms

S-Nitrosocysteine has the molecular formula C₃H₆N₂O₃S and a molecular weight of 150.16 g/mol . Structurally, it consists of an L-cysteine backbone with a nitroso group (-NO) covalently attached to the sulfur atom of the thiol side chain. The compound exists as a single stereoisomer due to the chiral center at the α-carbon of cysteine, but exhibits conformational flexibility in the N–C–C–S–NO moiety.

X-ray crystallographic studies of its ethyl ester derivative reveal two rotamers in the solid state:

  • Major rotamer : Gauche+ conformation (torsion angle: +60°), where the amino and nitroso groups are staggered.
  • Minor rotamer : Rare anti (trans, antiperiplanar) conformation (torsion angle: 180°), observed in only 30% of molecules.

The C–S–N=O group adopts a syn (cis, synperiplanar) configuration in both rotamers, with torsion angles of -2.4° (major) and +3.3° (minor). This stereoelectronic preference arises from orbital interactions between the sulfur lone pairs and the π* antibonding orbital of the N=O group.

Structural Parameter Value Source
C–S bond length 1.734 Å
S–N bond length 1.72 Å
N–O bond length 1.21 Å
C–S–N bond angle 117.6°

Crystallographic Analysis of S-Nitrosothiol Modifications

High-resolution X-ray diffraction (0.89 Å resolution) of S-nitroso-L-cysteine ethyl ester hydrochloride provides atomic-level insights into RSNO geometry:

  • The S–N bond (1.72 Å) exhibits partial double-bond character due to resonance between S–N=O and S+=N–O⁻ forms.
  • The C–S bond (1.734 Å) is shorter than in unmodified cysteine (1.79–1.81 Å), indicating electron withdrawal by the nitroso group.
  • Crystal packing shows intermolecular N–H···O hydrogen bonds between the protonated amino group and nitroso oxygen, stabilizing the lattice.

Comparative analysis with tertiary RSNOs like S-nitroso-N-acetylpenicillamine (SNAP) reveals:

  • Primary RSNOs (CysNO) favor syn conformations, while bulky substituents in tertiary RSNOs induce anti configurations.
  • The S–N bond dissociation energy in CysNO (32.4 kcal/mol ) is lower than in SNAP (38 kcal/mol ), explaining its greater instability.

Computational Modeling of Electronic Configuration

Density functional theory (DFT) and coupled-cluster [CCSD(T)] calculations elucidate the electronic structure:

  • Resonance Hybridization :

    • Dominant resonance forms: S–N=O (60%) and S+=N–O⁻ (40%).
    • Natural Bond Orbital (NBO) analysis shows 0.45 electrons transferred from sulfur to the nitroso group.
  • Conformational Energy Landscape :

    • Syn conformation is 12.7 kcal/mol more stable than anti due to hyperconjugative interactions between σ(C–S) and π*(N–O).
    • Rotation barrier around the S–N bond: 9.2 kcal/mol at CCSD(T)/def2-TZVPPD level.
  • Vibrational Spectroscopy :

    • S–N stretching frequency: 387 cm⁻¹ (calculated).
    • N=O stretch: 1502 cm⁻¹ , redshifted compared to free NO (1876 cm⁻¹ ) due to conjugation.

Comparative Analysis with Related Nitrosothiols

Property This compound S-Nitrosoglutathione S-Nitroso-N-acetylpenicillamine
Molecular Weight (g/mol) 150.16 336.32 220.25
S–N Bond Length (Å) 1.72 1.75 1.68
λₘₐₓ (nm) 336 338 340
Half-life (pH 7.4, 37°C) 2.3 min 5.4 hr 15 hr
Major Decomposition Pathway S→N Transnitrosation Cu²⁺-Catalyzed Homolysis Thermal Homolysis

Key Differences :

  • Stability : CysNO’s primary thiol structure facilitates rapid S→N transnitrosation , forming reactive diazonium intermediates. In contrast, tertiary RSNOs like SNAP decompose via radical pathways.
  • Biological Targets : Mass spectrometry studies show CysNO preferentially modifies cysteine residues in α-helices (40%) and β-sheets (28%), while S-nitrosoglutathione targets solvent-accessible loops.
  • Metal Interactions : CysNO coordinates transition metals through its amino and carboxylate groups, enabling site-specific S-nitrosylation in metalloproteins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O3S B1623813 S-Nitrosocysteine CAS No. 51209-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-nitrososulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3S/c4-2(3(6)7)1-9-5-8/h2H,1,4H2,(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWVFANEOZMPKG-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51209-75-7
Record name S-Nitrosocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51209-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitrosocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051209757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-NITROSOCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926P2322P4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Nitrosocysteine can be synthesized through several methods. One common approach involves the reaction of cysteine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction typically occurs under acidic conditions and at low temperatures to prevent the decomposition of the product .

Industrial Production Methods: Industrial production of this compound often involves the use of more controlled and scalable processes. One such method includes the use of nitric oxide donors, such as S-nitrosoglutathione, which can transfer the nitrogen monoxide group to cysteine under mild conditions .

Chemical Reactions Analysis

Primary Reaction Types

S-Nitrosocysteine participates in three major reaction classes:

Reaction TypeReagents/ConditionsMajor Products
Oxidation H₂O₂, O₂, or metal ionsCysteine sulfenic/sulfinic/sulfonic acid
Reduction Ascorbate, glutathione (GSH)Cysteine (CySH)
Transnitrosation Thiols (e.g., GSH), physiological pHNew S-nitrosothiols (e.g., GSNO)

Decomposition Pathways

Decomposition mechanisms vary with pH and cysteine concentration:

Acidic Conditions (pH < 3.5)

  • Dominated by direct nitrosation via NO⁺ or H₂NO₂⁺ intermediates.

  • Major product: Cystine (CySSCy) via competing oxidation .

Neutral to Alkaline Conditions (pH 6.9–12)

  • Intramolecular S→N transnitrosation : Forms N-nitrosocysteine, which decomposes to a diazonium salt and derivatives like thiirane-2-carboxylic acid and acrylic acid .

  • Intermolecular transnitrosation : Quadratic dependence on cysteine concentration, producing mixed S-nitrosothiols .

  • Denitrosation : Releases NO and forms cystine as a precipitate .

pH-Dependent Kinetics

Reaction rates and pathways are highly pH-sensitive:

  • CySNO Formation from Cysteine and NaNO₂ :

    • Below pH 3.5: Third-order kinetics V=k1[CySH][HNO2][H+]V = k_1[CySH][HNO_2][H^+], k1=7.9×102L2mol2min1k_1 = 7.9 \times 10^2 \, \text{L}^2 \text{mol}^{-2} \text{min}^{-1} .

    • Above pH 3.5: Second-order kinetics V=k2[HNO2]2V = k_2[HNO_2]^2, k2=3.3×103L mol1min1k_2 = 3.3 \times 10^3 \, \text{L mol}^{-1} \text{min}^{-1} .

  • Decomposition Rate :

    • Half-life of 1.9 mM CySNO: ~3.75 days (neutral pH, EDTA-stabilized) vs. <30 minutes (unstable conditions with light/metals) .

Transnitrosation Reactivity

CySNO transfers NO groups to thiols via two pathways:

MechanismExample ReactionBiological Relevance
Heme-Iron Assisted CySNO + (AcMP-11)Fe³⁺ → GSNO/CySNOMediated by metalloproteins
Direct Thiol Exchange CySNO + GSH → GSNO + CySHRegulates cellular redox signaling

Quantitative Product Analysis

Decomposition yields under controlled conditions:

ProductYield (%)ConditionsSource
Thiirane-2-carboxylic acid1–2Neutral pH, 25°C, EDTA
Acrylic acid1–2Neutral pH, reducing agents
Cystine>50Major product across pH 0.7–13

Biological Implications

  • NO Release : Limited NO liberation during S→N transnitrosation challenges its role as a direct NO donor .

  • Toxicity : Diazonium salts and thiirane derivatives may contribute to mutagenic effects .

Mechanism of Action

S-Nitrosocysteine exerts its effects primarily through the process of S-nitrosylation, where the nitrogen monoxide group is covalently attached to the thiol side chain of cysteine residues in proteins. This modification can alter the protein’s activity, localization, and interactions. The molecular targets of this compound include various enzymes, receptors, and ion channels. The pathways involved in its action are diverse and include the regulation of blood flow, neurotransmission, and immune responses .

Comparison with Similar Compounds

Research Findings and Controversies

  • Instability vs. Efficacy: Despite its short half-life, CysNO’s rapid NO release is critical for acute physiological responses, such as light-evoked S-nitrosylation in retinal neurons .
  • Proteomic Discordance: Discrepancies in this compound identification arise from enrichment methods (e.g., organomercury resins vs. ascorbate-based assays), highlighting methodological challenges .
  • Toxicological Concerns: CysNO decomposition products (e.g., N-nitrosamines) may contribute to nitrosative stress, necessitating caution in therapeutic dosing .

Biological Activity

S-Nitrosocysteine (CysNO) is a biologically active compound that plays a significant role in various physiological and pathological processes. Its biological activity is primarily attributed to its ability to undergo S-nitrosylation, a post-translational modification where a nitric oxide (NO) group is added to the thiol side chain of cysteine residues in proteins. This modification influences protein function, cellular signaling, and metabolic pathways.

This compound functions through several mechanisms:

  • S-Nitrosylation of Proteins : This modification alters the activity of target proteins, affecting processes such as enzyme activity, protein-protein interactions, and cellular localization. A meta-analysis identified 1,974 this compound residues across 761 proteins in mouse hearts, highlighting its widespread impact on mitochondrial metabolism and ATP production .
  • Regulation of Cardiovascular Functions : In cardiovascular systems, this compound has been shown to regulate vasodilation and cardiac muscle contractility. Low doses administered intravenously resulted in reduced pulmonary artery pressure without significantly affecting systemic arterial pressure .
  • Cellular Stress Response : Under conditions of oxidative stress or glutathione (GSH) depletion, this compound can induce cell death through enhanced S-nitrosylation and S-oxidation. Studies indicate that combining CysNO with GSH inhibitors leads to significant cytotoxicity in cancer cells .

Case Study 1: Proteomic Analysis in Mouse Heart

A comprehensive proteomic analysis revealed that this compound plays a crucial role in regulating energy metabolism in cardiomyocytes. The study identified a core set of 75 this compound residues common across multiple studies, predominantly located in mitochondrial proteins involved in metabolic pathways such as glycolysis and oxidative phosphorylation .

Case Study 2: Impact on Cancer Cells

Research demonstrated that the combination of CysNO with GSH depletion results in enhanced redox stress in cancer cells, leading to increased apoptosis. This indicates potential therapeutic applications for this compound in cancer treatment by exploiting its ability to amplify cellular dysfunction under specific conditions .

Data Table: Summary of Biological Activities

Biological ActivityDescription
Vasodilation Reduces pulmonary artery pressure while maintaining systemic arterial pressure at low doses .
Metabolic Regulation Influences ATP production through modulation of mitochondrial proteins involved in metabolism .
Cell Death Induction Enhances cytotoxicity in cancer cells under oxidative stress conditions .
Protein Modification Alters enzyme activities and protein interactions via S-nitrosylation .

Stability and Decomposition

This compound exhibits variable stability depending on environmental conditions. Under neutral conditions, it has a half-life of approximately 3.75 days; however, exposure to light or certain metals can drastically reduce its stability to less than 30 minutes . This instability may have implications for its biological functions and therapeutic applications.

Q & A

Q. What methodologies are commonly used to detect endogenous S-nitrosocysteine modifications in proteins?

Researchers employ mercury resin-assisted capture (RAC) combined with mass spectrometry (MS) to identify S-nitrosylated proteins. In this method, phenylmercury resin selectively binds to this compound residues, enabling enrichment of modified proteins. After blocking free thiols with methyl methanethiosulfonate (MMTS), bound proteins are eluted and analyzed via SDS-PAGE and LC-MS/MS. Western blotting with antibodies against target proteins (e.g., VLCAD) is used for validation . Negative controls, such as UV pretreatment or DTT exposure, are critical to eliminate false positives by decomposing S-nitrosothiols .

Q. How can researchers validate the specificity of this compound detection in complex biological samples?

Specificity is ensured through multiple controls:

  • Chemical displacement : Pretreatment with UV light, copper-ascorbate (Cu-Asc), or dithiothreitol (DTT) removes S-nitrosothiols, reducing background signals .
  • Resin specificity : Mercury resin reacts selectively with this compound, not disulfides or other cysteine modifications (e.g., sulfonic acids) .
  • Quantitative thresholds : Peptides are only considered valid if detected in ≥3 biological replicates and absent in controls. This achieves >97% specificity in proteomic studies .

Advanced Research Questions

Q. What structural and biochemical features determine site-specific S-nitrosylation of cysteine residues?

Structural profiling reveals that this compound residues are preferentially located in α-helices and near charged amino acids (within 6 Å). Key factors include:

  • Solvent accessibility : S-nitrosylated cysteines occupy surface-accessible regions with higher hydrophobicity .
  • pKa modulation : Cysteines with higher pKa (~10.01 ± 2.1) are more prone to modification due to thiolate stabilization by neighboring charged residues .
  • Metal coordination : 13% of modified cysteines are near metal centers (e.g., zinc in metalloproteins), enabling catalytic S-nitrosylation . Computational models further predict geometric compatibility with nitric oxide donors .

Q. How do researchers address challenges in quantifying this compound occupancy and stoichiometry in vivo?

Quantification involves:

  • Chemiluminescence : Ozone-based assays measure total S-nitrosothiol levels in tissue homogenates, calibrated against synthetic standards .
  • Isotope dilution MS : Heavy-isotope-labeled peptides serve as internal standards for site-specific quantification .
  • Occupancy analysis : Comparing bound/unbound protein fractions via Western blotting (e.g., VLCAD) determines the percentage of modified molecules . Challenges include low endogenous abundance (5–50 pmol/mg protein) and labile S-NO bonds, requiring rapid sample processing and stringent redox stabilization .

Q. What experimental models elucidate the physiological effects of this compound, and how are confounding variables controlled?

  • In vitro models : Cortical neurons treated with CysNO or peroxynitrite differentiate apoptotic (low-dose) vs. necrotic (high-dose) pathways. Superoxide dismutase (SOD) and catalase are used to scavenge reactive oxygen species (ROS), isolating NO-specific effects .
  • In vivo models : Swine hemodynamic studies use incremental CysNO infusions to assess pulmonary vasodilation. Confounders like systemic hypotension are controlled by correlating dose-dependent changes in pulmonary vascular resistance (PVR) and PaO₂ .
  • Tissue imaging : Confocal microscopy with anti-SNO antibodies quantifies spatial distribution in retinal layers or brain penumbra. Co-localization with markers (e.g., PKCα) validates regional specificity .

Q. How do contradictory findings in S-nitrosylation mechanisms arise, and how can they be resolved?

Discrepancies often stem from:

  • Methodological variability : Direct capture methods (e.g., organomercury vs. phosphine-based) differ in specificity and oxidation artifacts .
  • Tissue heterogeneity : Liver vs. brain proteomes show distinct SNO-protein profiles due to nitric oxide synthase (NOS) isoform expression (e.g., eNOS dependency in kidneys vs. nNOS in brain) .
  • Redox state : Cellular glutathione levels influence SNO stability, requiring strict anoxia during sample preparation . Resolving contradictions involves cross-validating findings with orthogonal techniques (e.g., biotin switch assay + MS) .

Methodological Innovations

Q. What advancements enable large-scale mapping of endogenous this compound proteomes?

Recent innovations include:

  • Peptide-level capture : On-resin tryptic digestion and performic acid oxidation convert SNO-cysteine to sulfonic acid (+48 Da), enabling precise MS identification .
  • Multi-organ profiling : Comparative analysis of 6 mouse organs identified 1,011 SNO sites, revealing conserved (72% cross-organ) and tissue-specific modifications (e.g., mitochondrial β-oxidation regulation in liver) .
  • Machine learning : Structural predictors (e.g., AlphaFold) model cysteine accessibility and charge microenvironments to prioritize candidate residues .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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